molecular formula C38H42N2O7 B1637404 Thalrugosidine

Thalrugosidine

Cat. No. B1637404
M. Wt: 638.7 g/mol
InChI Key: NVIHKJYGMWNYEP-VMPREFPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalrugosidine is a natural product found in Thalictrum foliolosum, Thalictrum alpinum, and other organisms with data available.

Scientific Research Applications

Alkaloid Isolation and Identification

Thalrugosidine is identified as one of the alkaloids isolated from the roots of Thalictrum faberi, a plant species. This discovery expands the range of bisbenzylisoquinoline alkaloids known to be present in this plant, indicating potential pharmacological properties and applications (Wagner, Lin, & Seligmann, 1984).

Pharmacological Potential of Thalictrum Species

In a study on Thalictrum foliolosum, a variety of alkaloids including Thalrugosidine were identified. These compounds contribute to the therapeutic effects attributed to the plant. Ethnomedicinal studies highlight its potential in developing various drugs for treating multiple health challenges (Sharma, Kumar, Chopra, Sourirajan, & Dev, 2020).

Implications for Drug Discovery

The identification and study of compounds like Thalrugosidine play a crucial role in the broader context of drug discovery. Research into such compounds has historically contributed significantly to medicine, guiding pharmacology and clinical sciences (Drews, 2000).

properties

Product Name

Thalrugosidine

Molecular Formula

C38H42N2O7

Molecular Weight

638.7 g/mol

IUPAC Name

(3S,22S)-10,11,16,27-tetramethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.114,18.124,28.03,8.07,12.022,36]hexatriaconta-1(33),7(12),8,10,14(36),15,17,24(35),25,27,30(34),31-dodecaen-15-ol

InChI

InChI=1S/C38H42N2O7/c1-39-16-14-26-27-21-33(44-5)37(45-6)36(26)47-38-34-24(20-32(43-4)35(38)41)13-15-40(2)29(34)18-23-9-12-30(42-3)31(19-23)46-25-10-7-22(8-11-25)17-28(27)39/h7-12,19-21,28-29,41H,13-18H2,1-6H3/t28-,29-/m0/s1

InChI Key

NVIHKJYGMWNYEP-VMPREFPWSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)O)OC

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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